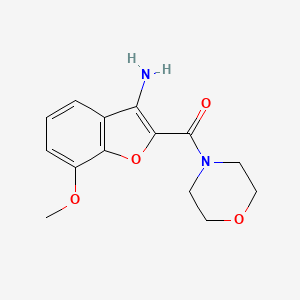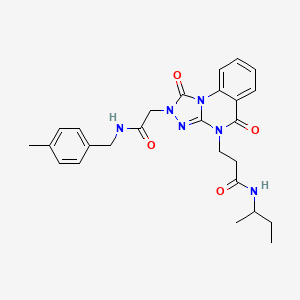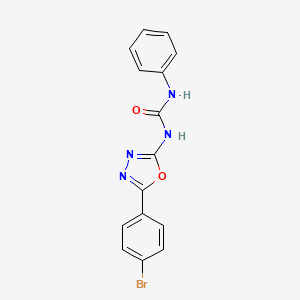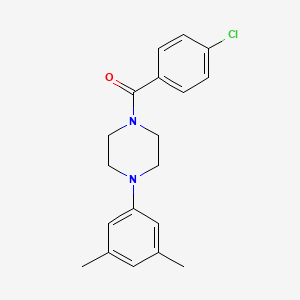![molecular formula C17H20ClN3O B2521165 2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2380059-43-6](/img/structure/B2521165.png)
2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CP-122,721 and belongs to the class of pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of 2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine involves its binding to the dopamine D3 receptor. This binding results in the activation of the receptor and subsequent downstream signaling pathways. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can increase dopamine release in the brain, which can lead to improved cognitive function and motor control. This compound has also been shown to have anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine in lab experiments is its high affinity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine. One potential direction is the development of new compounds based on this molecule that have improved pharmacological properties. Another direction is the study of the role of this compound in other neurological disorders such as addiction and attention deficit hyperactivity disorder (ADHD). Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
In conclusion, 2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine is a chemical compound that has shown great potential in various fields such as neuroscience and pharmacology. Its high affinity for the dopamine D3 receptor makes it a valuable tool for studying the role of this receptor in various neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Synthesemethoden
The synthesis of 2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine involves the reaction of 4-chlorobenzylpiperidine with 5-methyl-2-chloropyrimidine in the presence of a base. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have a high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-13-10-19-17(20-11-13)22-16-5-7-21(8-6-16)12-14-3-2-4-15(18)9-14/h2-4,9-11,16H,5-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIYBFSLBNQWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2521084.png)
![2-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2521085.png)
![5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521086.png)



![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfanylbenzamide](/img/structure/B2521093.png)
![1-(4-bromophenyl)-5-(2-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2521094.png)




![2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2521105.png)